

Validation of 5-ethyl-1H-imidazole Based Assays: A Comparative Guide

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Compound of Interest

Compound Name: 5-ethyl-1H-imidazole

Cat. No.: B178189

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For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like **5-ethyl-1H-imidazole** is critical for pharmacokinetic studies, biomarker discovery, and various in vitro and in vivo experimental models. The validation of the analytical method used is paramount to ensure the reliability and reproducibility of the data. This guide provides a comparative overview of a primary and an alternative assay for the quantification of **5-ethyl-1H-imidazole**, complete with performance data, detailed experimental protocols, and visualizations of the underlying workflows and a relevant biological pathway.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the biological matrix. Here, we compare a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of **5-ethyl-1H-imidazole**.

Parameter	LC-MS/MS Method	HPLC-UV Method
Limit of Detection (LOD)	0.1 ng/mL	10 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	50 ng/mL
Linearity (R ²)	> 0.995	> 0.99
Accuracy (% Bias)	Within ±15%	Within ±20%
Precision (%RSD)	< 15%	< 20%
Recovery	85-110%	70-90%
Selectivity	High (based on mass-to-charge ratio)	Moderate (potential for co-eluting interferences)
Sample Volume	50 µL	100 µL
Run Time per Sample	5 minutes	15 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are the protocols for the two compared methods.

Protocol 1: LC-MS/MS Method for 5-ethyl-1H-imidazole in Plasma

This protocol outlines a robust method for the sensitive and selective quantification of **5-ethyl-1H-imidazole** in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., **d3-5-ethyl-1H-imidazole**).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to 5% B for re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - **5-ethyl-1H-imidazole**: Precursor ion (Q1) m/z 111.1 -> Product ion (Q3) m/z 82.1
 - Internal Standard (d3-**5-ethyl-1H-imidazole**): Precursor ion (Q1) m/z 114.1 -> Product ion (Q3) m/z 85.1
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: HPLC-UV Method for 5-ethyl-1H-imidazole

This protocol describes a more accessible method suitable for higher concentration samples or when an MS detector is unavailable.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
- Load 100 μ L of plasma sample onto the cartridge.
- Wash the cartridge with 0.1 M acetic acid followed by methanol.
- Elute the analyte with 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness and reconstitute in 100 μ L of the mobile phase.

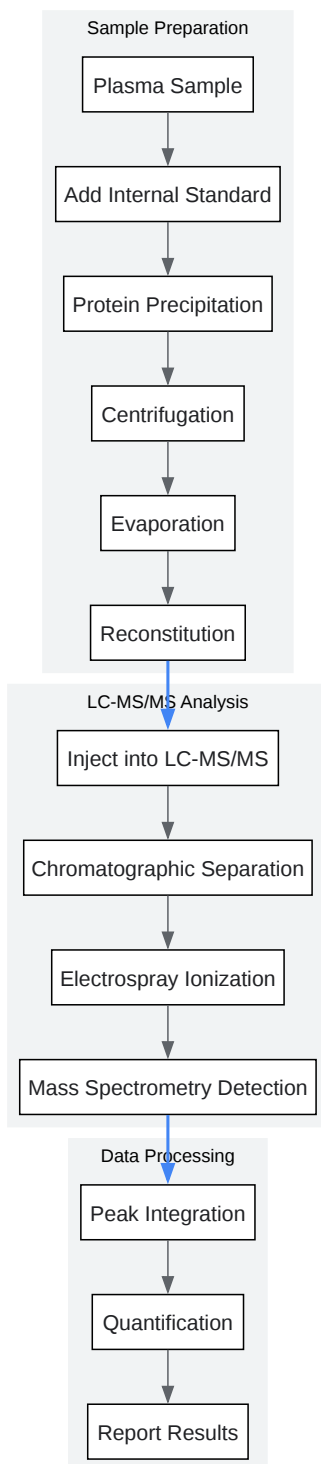
2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of 20 mM phosphate buffer (pH 7.0) and acetonitrile (80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV at 210 nm.

Visualizations

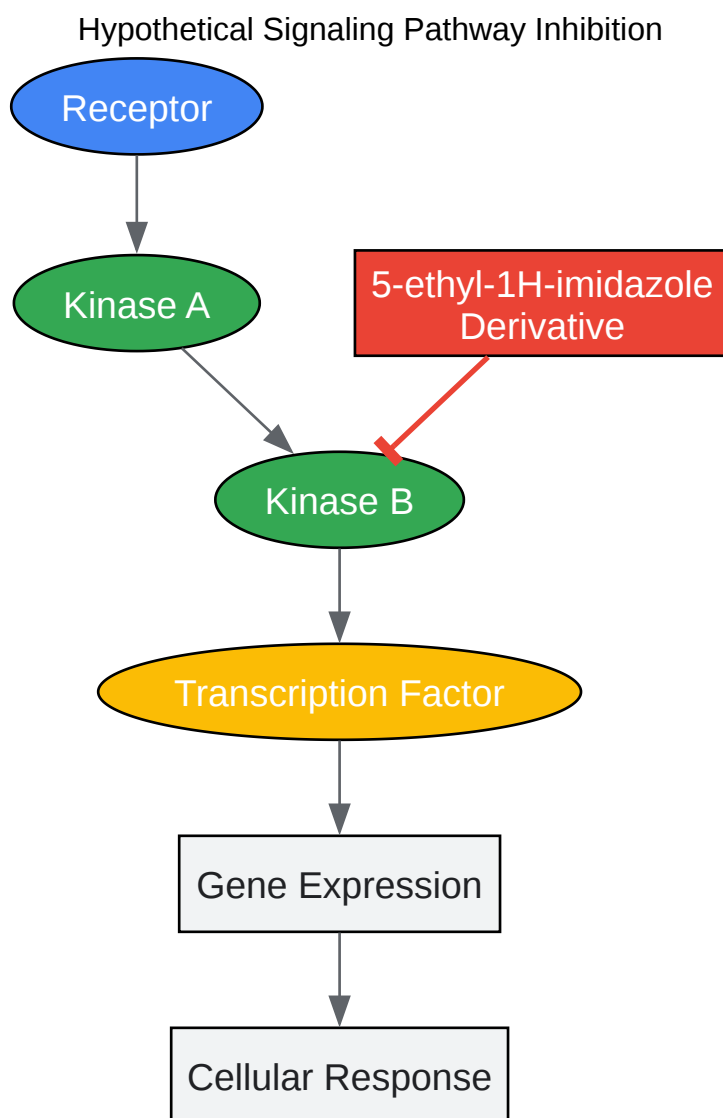
Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway where **5-ethyl-1H-imidazole** or its derivatives may be investigated.

Experimental Workflow for LC-MS/MS Analysis



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Caption: Workflow for the LC-MS/MS analysis of **5-ethyl-1H-imidazole**.



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Caption: Inhibition of a kinase cascade by a **5-ethyl-1H-imidazole** derivative.

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